molecular formula C17H11Cl2F3N4O B2559494 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-92-7

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2559494
CAS No.: 338408-92-7
M. Wt: 415.2
InChI Key: JSPHYJJIQSPOQA-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with various groups including a 3,5-dichlorophenyl group, a methyl group, and a 2-(trifluoromethyl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the various substituents. The dichlorophenyl and trifluoromethylphenyl groups are aromatic rings, which may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the various substituents. The electron-withdrawing nature of the dichlorophenyl and trifluoromethylphenyl groups could make the compound more reactive towards nucleophilic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and trifluoromethylphenyl groups could increase the compound’s lipophilicity, which may affect its solubility and permeability .

Scientific Research Applications

Triazole Derivatives in Drug Discovery and Biological Activities

Triazole derivatives are renowned for their broad range of biological activities. They have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. For example, Ferreira et al. (2013) discuss the importance of triazole compounds in the preparation of new drugs due to their diverse biological activities and structural variations. These compounds have entered the pharmaceutical market, underscoring their therapeutic potential across various domains (Ferreira, D. D. da Rocha, D. da Silva, Ferreira, Boechat, & Magalhães, 2013).

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including the 1,2,4-triazole moiety, has been a focus of research due to their significant role in medicinal chemistry. Kaushik et al. (2019) reviewed various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing their stability and interactions with biological targets, which make them valuable in drug development processes (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Environmental Applications

Certain triazole derivatives have been evaluated for their environmental impact, particularly in relation to the aquatic environment. Krijgsheld and Gen (1986) assessed the consequences of contamination by chlorophenols, which share structural similarities with the compound , highlighting moderate toxic effects to aquatic life and the need for effective degradation strategies (Krijgsheld & Gen, 1986).

Future Directions

The study of 1,2,4-triazoles and their derivatives is a vibrant field of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)12-7-10(18)6-11(19)8-12)16(27)24-14-5-3-2-4-13(14)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPHYJJIQSPOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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